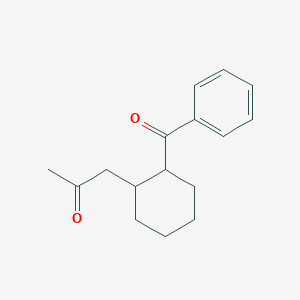![molecular formula C7H8O3 B14618646 (1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione CAS No. 59014-44-7](/img/structure/B14618646.png)
(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,7S)-4-oxabicyclo[510]octane-3,5-dione is a bicyclic compound characterized by its unique structure, which includes an oxygen atom integrated into the ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a rhodium (I) complex as a catalyst, which facilitates the formation of the bicyclic structure through a sequence of reactions . The reaction conditions often include the use of terminal aryl alkynes and a flexible NHC-based pincer ligand, which helps in the efficient formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of tandem catalysis and efficient synthetic routes can be applied to scale up the production. The use of high-yield catalysts and optimized reaction conditions are crucial for industrial applications.
化学反应分析
Types of Reactions
(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of more saturated bicyclic compounds.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield more oxidized derivatives, while reduction can produce more saturated bicyclic compounds.
科学研究应用
(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.
作用机制
The mechanism of action of (1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The pathways involved often include the modulation of enzyme activity or receptor signaling, which can result in changes in cellular processes.
相似化合物的比较
Similar Compounds
Uniqueness
(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione is unique due to its specific bicyclic structure with an integrated oxygen atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry, distinguishing it from other similar compounds.
属性
CAS 编号 |
59014-44-7 |
|---|---|
分子式 |
C7H8O3 |
分子量 |
140.14 g/mol |
IUPAC 名称 |
(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione |
InChI |
InChI=1S/C7H8O3/c8-6-2-4-1-5(4)3-7(9)10-6/h4-5H,1-3H2/t4-,5+ |
InChI 键 |
GBCIXKPVXCTYQY-SYDPRGILSA-N |
手性 SMILES |
C1[C@H]2[C@@H]1CC(=O)OC(=O)C2 |
规范 SMILES |
C1C2C1CC(=O)OC(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


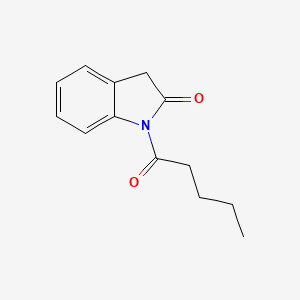

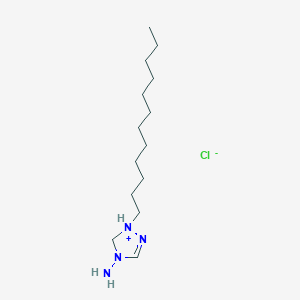

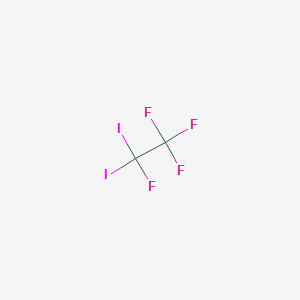
![1-(3-heptoxypropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14618593.png)
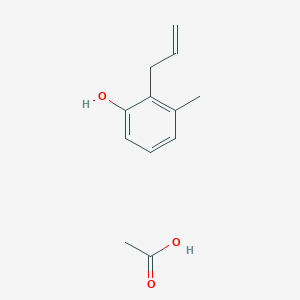
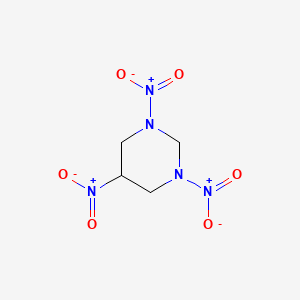
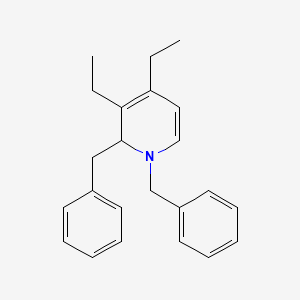
![6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14618611.png)
